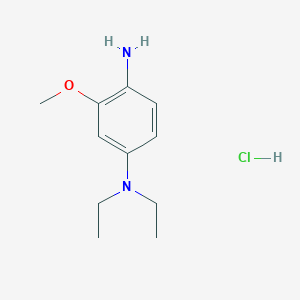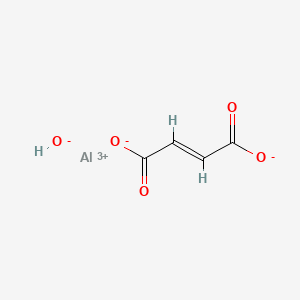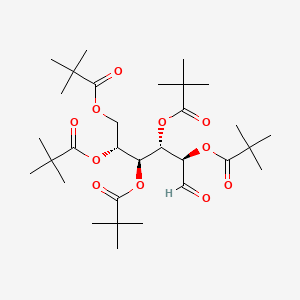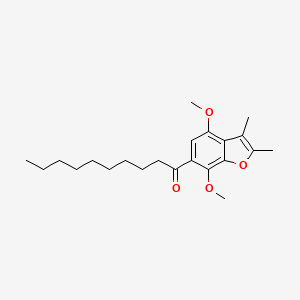
Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Substituents: The decanoyl, dimethoxy, and dimethyl groups are introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction efficiency .
Types of Reactions:
Oxidation: Benzofuran derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups on the benzofuran core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methyl iodide (CH3I) for methylation and halogens for halogenation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while methylation can produce dimethylbenzofuran derivatives .
Scientific Research Applications
Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: A benzofuran compound with biological activity.
Uniqueness: Benzofuran, 6-decanoyl-4,7-dimethoxy-2,3-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
42782-77-4 |
|---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)decan-1-one |
InChI |
InChI=1S/C22H32O4/c1-6-7-8-9-10-11-12-13-18(23)17-14-19(24-4)20-15(2)16(3)26-22(20)21(17)25-5/h14H,6-13H2,1-5H3 |
InChI Key |
DRFPRMRMLQZHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC(=C2C(=C(OC2=C1OC)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


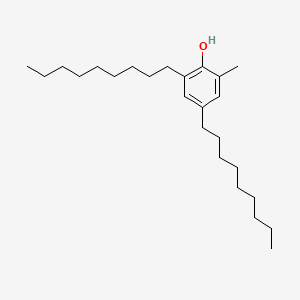
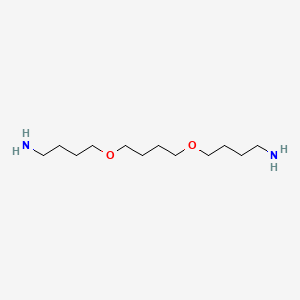
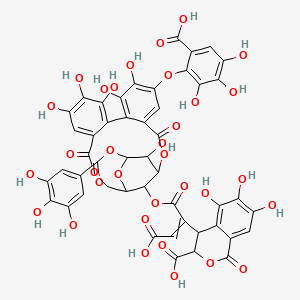

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
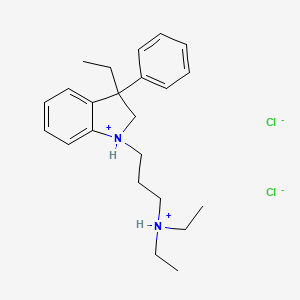
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13748090.png)
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)
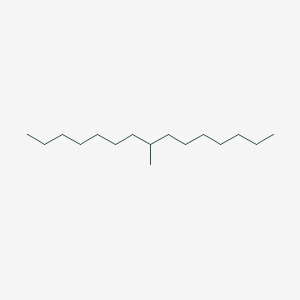

![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
